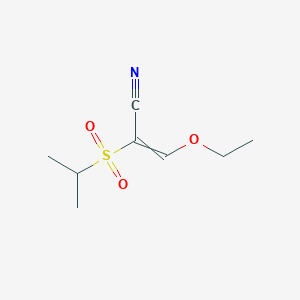

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an ethoxy group, an isopropylsulfonyl group, and an acrylonitrile moiety. This compound has garnered attention due to its potential use in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile typically involves the reaction of ethoxyacetonitrile with isopropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or isopropylsulfonyl groups, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Compounds with substituted functional groups at the ethoxy or isopropylsulfonyl positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile serves as an intermediate in the synthesis of complex organic molecules and polymers. It is particularly useful in creating derivatives with modified functional groups through reactions such as:

- Oxidation : Using agents like potassium permanganate to produce sulfoxides or sulfones.

- Reduction : Employing lithium aluminum hydride to yield reduced derivatives.

- Substitution Reactions : Facilitating the formation of new compounds by substituting the ethoxy or isopropylsulfonyl groups.

Biology

Research into the biological activity of this compound has indicated potential interactions with biomolecules. Studies have explored its effects on enzyme activity and receptor modulation, suggesting that it may play a role in biochemical pathways relevant to disease mechanisms.

Medicine

In the pharmaceutical sector, this compound is being investigated as a therapeutic agent or precursor for drug development. Its chemical properties allow for modifications that could lead to novel drug candidates targeting specific diseases.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials that require specific properties. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes where tailored chemical characteristics are essential.

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Effective in producing diverse derivatives |

| Biology | Investigated for biological activity | Potential interactions with enzymes |

| Medicine | Precursor for drug development | Promising therapeutic properties identified |

| Industry | Specialty chemicals production | Tailored properties enhance material performance |

A study investigating the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, indicating its potential as a lead compound for further pharmacological research.

Case Study 2: Industrial Application

In an industrial setting, the compound was used as a building block in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical strength compared to conventional materials.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The ethoxy and isopropylsulfonyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-2-(isopropylsulfonyl)acrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.

3-Ethoxy-2-(methylsulfonyl)acrylonitrile: Similar structure with a methylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is unique due to the combination of its ethoxy and isopropylsulfonyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile (CAS No. 175201-71-5) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an ethoxy group and an isopropylsulfonyl moiety, suggest potential biological activities that warrant detailed investigation.

This compound is characterized by its acrylonitrile backbone, which is known for its reactivity in various chemical transformations. The presence of the ethoxy and isopropylsulfonyl groups enhances its solubility and may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. In vitro assays have shown effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts. For example, enzyme assays have demonstrated that it can inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases.

The mechanism of action of this compound is believed to involve interactions with key biomolecules through non-covalent binding. The functional groups present in the molecule may allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of acrylonitriles included this compound. The compound was tested against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was evaluated for its effects on AChE activity. The results showed that the compound inhibited AChE with an IC50 value of approximately 15 µM, indicating a moderate level of activity suitable for further optimization.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 15 |

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on the acrylonitrile scaffold. The findings suggest that modifications to the ethoxy or sulfonyl groups could enhance biological activity:

- Structural Variants : Compounds with different alkoxy or sulfonyl substituents showed varied levels of antimicrobial and enzyme inhibitory activities.

- In Silico Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins, supporting experimental findings regarding its mechanism of action.

Eigenschaften

CAS-Nummer |

175201-71-5 |

|---|---|

Molekularformel |

C8H13NO3S |

Molekulargewicht |

203.26 g/mol |

IUPAC-Name |

3-ethoxy-2-propan-2-ylsulfonylprop-2-enenitrile |

InChI |

InChI=1S/C8H13NO3S/c1-4-12-6-8(5-9)13(10,11)7(2)3/h6-7H,4H2,1-3H3 |

InChI-Schlüssel |

CRDHNCRZANDFFU-UHFFFAOYSA-N |

SMILES |

CCOC=C(C#N)S(=O)(=O)C(C)C |

Kanonische SMILES |

CCOC=C(C#N)S(=O)(=O)C(C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.